molecular formula C34H38N2O9 B613552 Fmoc-asp(otbu)-(dmb)gly-oh CAS No. 900152-72-9

Fmoc-asp(otbu)-(dmb)gly-oh

Cat. No.: B613552
CAS No.: 900152-72-9
M. Wt: 618.68
InChI Key: JWWOZAAYQXZHGO-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-asp(otbu)-(dmb)gly-oh involves the protection of the amino and carboxyl groups of aspartic acid. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group, while the tert-butyl ester (otbu) group protects the carboxyl group. The synthesis typically involves the following steps:

    Fmoc Protection: The amino group of aspartic acid is protected using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).

    tert-Butyl Ester Protection: The carboxyl group is protected using tert-butyl alcohol and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Coupling with Glycine: The protected aspartic acid is then coupled with glycine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Fmoc-asp(otbu)-(dmb)gly-oh undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.

    Hydrolysis: Removal of the tert-butyl ester group using acidic conditions.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC).

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products:

Scientific Research Applications

Fmoc-asp(otbu)-(dmb)gly-oh is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of Fmoc-asp(otbu)-(dmb)gly-oh involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl ester group protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The compound’s effectiveness lies in its ability to prevent side reactions and ensure the integrity of the peptide chain .

Comparison with Similar Compounds

  • Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp(OtBu)-OH)
  • Fmoc-L-glutamic acid 4-tert-butyl ester (Fmoc-Glu(OtBu)-OH)
  • Fmoc-L-lysine 4-tert-butyl ester (Fmoc-Lys(OtBu)-OH)

Comparison: Fmoc-asp(otbu)-(dmb)gly-oh is unique in its ability to prevent aspartimide formation during peptide synthesis, which is a common issue with aspartic acid derivatives. Compared to similar compounds, it offers better protection and stability, making it a preferred choice in peptide synthesis .

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N2O9/c1-34(2,3)45-31(39)17-28(32(40)36(19-30(37)38)18-21-14-15-22(42-4)16-29(21)43-5)35-33(41)44-20-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,35,41)(H,37,38)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFXBTBQHJNOAB-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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